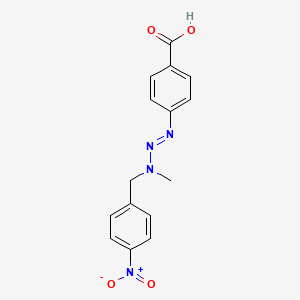

p-(3-Methyl-3-(p-nitrobenzyl)-1-triazeno)benzoic acid

Description

p-(3-Methyl-3-(p-nitrobenzyl)-1-triazeno)benzoic acid is a triazene-substituted benzoic acid derivative with a para-nitrobenzyl group on the triazeno moiety. This compound is structurally distinct due to its triazene linkage (N=N–N), which confers unique reactivity and biological properties. Triazenes are known for their role in medicinal chemistry, particularly as prodrugs that generate cytotoxic diazonium ions under physiological conditions . Notably, this compound has demonstrated antileukemic and antimetastatic activity in preclinical studies, distinguishing it from simpler benzoic acid derivatives .

Properties

CAS No. |

65542-15-6 |

|---|---|

Molecular Formula |

C15H14N4O4 |

Molecular Weight |

314.30 g/mol |

IUPAC Name |

4-[[methyl-[(4-nitrophenyl)methyl]amino]diazenyl]benzoic acid |

InChI |

InChI=1S/C15H14N4O4/c1-18(10-11-2-8-14(9-3-11)19(22)23)17-16-13-6-4-12(5-7-13)15(20)21/h2-9H,10H2,1H3,(H,20,21) |

InChI Key |

WQUKDBHBKGMTDS-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=C(C=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(3-Methyl-3-(p-nitrobenzyl)-1-triazeno)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of benzoic acid to introduce the nitro group, followed by the formation of the triazeno group through diazotization and subsequent coupling reactions. The reaction conditions often require controlled temperatures and the use of specific reagents such as nitric acid, sulfuric acid, and sodium nitrite .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

p-(3-Methyl-3-(p-nitrobenzyl)-1-triazeno)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The triazeno group can be cleaved to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

p-(3-Methyl-3-(p-nitrobenzyl)-1-triazeno)benzoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of p-(3-Methyl-3-(p-nitrobenzyl)-1-triazeno)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The triazeno group can undergo cleavage to release active intermediates that interact with specific pathways, leading to various biological effects. The nitro group can also participate in redox reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazeno-Substituted Benzoic Acid Derivatives

- Ortho and Meta Isomers: The biological activity of triazeno benzoic acids is highly dependent on substitution patterns. In mice bearing TLX5 lymphoma or P388 leukemia, the para isomer (the compound in focus) significantly increased survival time, while the meta isomer showed weaker effects, and the ortho isomer was inactive. This highlights the critical role of para-substitution in optimizing therapeutic outcomes .

- DM-COOK (Potassium Salt): The potassium salt of the para isomer, DM-COOK, exhibited potent antimetastatic effects in M5076/73A ovarian sarcoma models. At 40–50 mg/kg, it reduced primary tumor weight by 50% and prevented metastatic spread to organs like the liver and kidneys. This contrasts with non-triazeno benzoic acids, which lack such activity .

Other Benzoic Acid Derivatives

- p-(Dimethylsulfamoyl)benzoic Acid (DMSB): Unlike the triazeno derivative, DMSB lacks a reactive N=N–N group and is instead sulfonamide-functionalized.

- p-[4,6-Bis(trichloromethyl)-S-triazin-2-yl]benzoic Acid Ethyl Ester (TCMBA): TCMBA contains a triazine ring and trichloromethyl groups, which confer photolability and pesticidal properties. Its mechanism diverges entirely from the triazeno compound, as it acts via light-induced radical generation .

Anticancer Mechanisms

- Instead, it inhibits tumor cell dissemination in vivo, suggesting a unique mechanism targeting metastatic pathways rather than direct cytotoxicity .

- Comparison with Aspirin and Triflusal: While aspirin (acetylsalicylic acid) and triflusal (trifluoromethyl benzoic acid) are anti-inflammatory and antithrombotic agents, they lack the triazeno group and associated antimetastatic effects .

Toxicity Profiling

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives indicate that molecular connectivity indices (e.g., 0JA, 1JA) strongly influence acute toxicity (LD50). The para-nitrobenzyl and triazeno groups in this compound may alter these indices, but specific LD50 data remain unreported. In contrast, simpler benzoic acids like aspirin have well-characterized toxicity profiles .

Physicochemical Properties and Reactivity

Solubility and Extraction

Benzoic acid derivatives with electron-withdrawing groups (e.g., nitro, triazeno) exhibit higher distribution coefficients (m) in membrane-based extraction systems, enhancing their solubility in organic phases. However, the bulky triazeno-nitrobenzyl substituent in this compound may reduce mobility compared to unsubstituted benzoic acid or phenol .

Data Tables

Table 1: Comparative Anticancer Activity of Triazeno Benzoic Acid Isomers

Table 2: Key Physicochemical Properties of Benzoic Acid Derivatives

| Compound | logP (Predicted) | Extraction Rate (Relative to Acetic Acid) |

|---|---|---|

| Benzoic acid | 1.87 | 1.0 (Baseline) |

| p-(3-Methyl-3-(p-nitrobenzyl)-1-triazeno) | 2.95* | ~0.8* (Estimated) |

| Phenol | 1.46 | 1.2 |

*Predicted based on substituent contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.